molecular formula C12H14Cl3NO B13179780 (2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride

(2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride

Cat. No.: B13179780
M. Wt: 294.6 g/mol
InChI Key: PFCKBHHYNAQGBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(piperidin-4-yl)methanonehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C12H14Cl3NO

Molecular Weight

294.6 g/mol

IUPAC Name

(2,4-dichlorophenyl)-piperidin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C12H13Cl2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H

InChI Key

PFCKBHHYNAQGBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=C(C=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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